molecular formula C17H16N2O5 B5789226 methyl 2-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate

methyl 2-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate

Cat. No. B5789226
M. Wt: 328.32 g/mol
InChI Key: NRSDNCSHCFYCCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 2-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate often involves multi-step chemical reactions. For instance, derivatives like methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been prepared from corresponding acetoacetic esters, serving as reagents for the preparation of various heterocyclic systems, including pyrido-[1,2-a]pyrimidin-4-ones and benzopyran-2-ones (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of related compounds, such as fluorophenyl derivatives and mono-fluorinated small molecules, has been explored through crystallographic studies, revealing planar configurations and hydrogen bonding patterns that influence their chemical behavior (Burns & Hagaman, 1993).

Chemical Reactions and Properties

Compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have shown antiproliferative activity towards human cancer cells, attributed to their role as tubulin polymerization inhibitors, highlighting their chemical reactivity and potential for biomedical applications (Minegishi et al., 2015).

Physical Properties Analysis

The physical properties of chemical compounds in this category, such as solubility, melting points, and crystal structures, play a crucial role in their chemical behavior and applications. These properties are often determined through spectroscopic and crystallographic techniques, providing insights into their stability and reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming heterocyclic compounds, are critical for understanding the applications of this compound derivatives. Studies have demonstrated their versatility as synthons for the preparation of polyfunctional heterocyclic systems, showcasing their broad chemical utility (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Safety and Hazards

This compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has the hazard statement H317, which indicates that it may cause an allergic skin reaction . The precautionary statement P280 advises wearing protective gloves and clothing to avoid contact .

Future Directions

As the specific compound “methyl 2-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate” is not widely studied, future research could focus on its synthesis, properties, and potential applications. Phenoxy derivatives, in general, have been identified as possible therapeutic candidates , suggesting potential avenues for future research.

properties

IUPAC Name

methyl 2-[[2-(2-carbamoylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-23-17(22)11-6-2-4-8-13(11)19-15(20)10-24-14-9-5-3-7-12(14)16(18)21/h2-9H,10H2,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSDNCSHCFYCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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